molecular formula C14H13NO2 B8356943 Methyl 6-methyl-3-phenylpicolinate

Methyl 6-methyl-3-phenylpicolinate

Cat. No.: B8356943
M. Wt: 227.26 g/mol
InChI Key: LBCGDTSRDARNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-3-phenylpicolinate is a specialty picolinate ester compound designed for use as a key synthetic intermediate in advanced chemical research and development. Picolinic acid derivatives are widely recognized as valuable feedstocks for synthesizing pharmaceuticals, agricultural chemicals, and dyes . This compound is particularly useful in medicinal chemistry for the construction of novel heterocyclic scaffolds, such as the development of potent enzyme inhibitors. Its structure, featuring a picolinate core with methyl and phenyl substituents, makes it a versatile building block for exploring structure-activity relationships in drug discovery projects, similar to other picolinate derivatives studied for their bio-target potential . Furthermore, substituted picolinic acids and their esters serve as critical precursors in materials science, including the synthesis of high-performance polymers for specialized applications . As a stable, easy-to-handle solid, this compound is supplied to support innovative research efforts. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 6-methyl-3-phenylpyridine-2-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-8-9-12(11-6-4-3-5-7-11)13(15-10)14(16)17-2/h3-9H,1-2H3

InChI Key

LBCGDTSRDARNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 6-methyl-3-phenylpicolinate 6-CH₃, 3-Ph C₁₄H₁₃NO₂ 227.26* Potential π-π interactions, drug design
Methyl 6-acetyl-3-methyl-4-phenylpicolinate 6-COCH₃, 3-CH₃, 4-Ph C₁₆H₁₅NO₃ 269.30 Enhanced lipophilicity; acetyl group may influence reactivity
Methyl 6-chloro-3-methylpicolinate 6-Cl, 3-CH₃ C₈H₈ClNO₂ 185.61 Halogen substituent increases polarity; intermediate in agrochemicals
Methyl 6-chloro-3-(trifluoromethyl)picolinate 6-Cl, 3-CF₃ C₈H₅ClF₃NO₂ 239.58 High electronegativity from CF₃; used in fluorinated drug candidates
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate 3-NH₂, 6-Br, 5-CF₃ C₈H₆BrF₃N₂O₂ 299.04 Multifunctional substituents enable diverse reactivity

*Calculated based on molecular formula.

Key Observations:

Substituent Position: The phenyl group at position 3 (as in the target compound) contrasts with analogs like Methyl 6-acetyl-3-methyl-4-phenylpicolinate, where the phenyl group is at position 4. Halogen substituents (e.g., Cl, Br) at position 6 increase polarity and reactivity, as seen in Methyl 6-chloro-3-methylpicolinate, which serves as a precursor in pesticide synthesis .

Functional Group Impact :

  • Trifluoromethyl (CF₃) groups (e.g., in Methyl 6-chloro-3-(trifluoromethyl)picolinate) enhance metabolic stability and lipophilicity, critical for optimizing pharmacokinetics in drug development .
  • Acetyl groups (e.g., in Methyl 6-acetyl-3-methyl-4-phenylpicolinate) introduce ketone functionality, enabling further derivatization via nucleophilic reactions .

Physicochemical Properties

  • Lipophilicity: The phenyl group in this compound likely increases logP compared to non-aromatic analogs (e.g., Methyl 3-amino-6-methylpicolinate, logP ~3.05) .
  • Thermal Stability : Methyl esters generally exhibit moderate thermal stability, with decomposition temperatures >150°C, as inferred from methyl salicylate analogs .

Preparation Methods

Reaction Design and Substrate Preparation

The most extensively documented synthesis originates from a 2013 patent (WO2013127913A1), which outlines a palladium-mediated coupling between methyl 3-iodo-6-methylpicolinate and phenylboronic acid. The iodinated precursor positions the reaction center at the pyridine’s 3-position, while the 6-methyl group remains intact throughout the process. Key advantages of this strategy include:

  • Regioselective control : The iodine substituent directs coupling exclusively to the 3-position, avoiding competing reactions at the 4- or 5-positions.

  • Functional group tolerance : The methyl ester at C2 remains unaffected under the reaction conditions, eliminating the need for protective groups.

The substrate, methyl 3-iodo-6-methylpicolinate, is presumed to be synthesized via iodination of methyl 6-methylpicolinate, though this step is not explicitly detailed in the cited literature.

Catalytic System and Optimization

The patent employs a Pd(OAc)₂/SPhos catalyst system with potassium phosphate tribasic (K₃PO₄) as the base in a toluene/water biphasic solvent mixture (Table 1). Critical parameters influencing yield include:

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterSpecification
CatalystPd(OAc)₂ (5 mol%)
LigandSPhos (10 mol%)
BaseK₃PO₄ (3 equiv)
SolventToluene/H₂O (4:1 v/v)
Temperature100°C
Reaction Time12 hours
Yield78%

The choice of SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a ligand enhances catalytic activity by stabilizing the palladium center and accelerating transmetallation. Control experiments omitting the ligand resulted in <20% conversion, underscoring its necessity.

Mechanistic Considerations

The reaction proceeds through a canonical Suzuki-Miyaura mechanism:

  • Oxidative addition : Pd(0) inserts into the C–I bond of the pyridine substrate, forming a Pd(II) intermediate.

  • Transmetallation : Phenylboronic acid transfers its aryl group to palladium, facilitated by base-mediated activation of the boronic acid.

  • Reductive elimination : The biaryl-Pd(II) complex collapses to release the coupled product and regenerate Pd(0).

Notably, the electron-deficient nature of the pyridine ring accelerates oxidative addition compared to benzene derivatives, while the methyl ester’s electron-withdrawing effect further activates the C–I bond.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Methyl 6-Methyl-3-Phenylpicolinate Synthesis

MethodYieldAdvantagesLimitations
Suzuki-Miyaura78%High regioselectivity, scalabilityRequires specialized catalyst
Hypothetical DoMN/ANo transition metalsUnproven selectivity
Sequential esterificationN/AUses common reagentsPrecursor availability issues

The Suzuki-Miyaura approach remains superior due to its reproducibility and efficiency, despite requiring palladium catalysts. Alternative methods lack experimental validation and face significant synthetic hurdles.

Industrial-Scale Considerations

While the patent method is robust for laboratory synthesis, industrial adaptation would require:

  • Catalyst recycling : Implementing Pd recovery systems to reduce costs.

  • Continuous flow processing : Enhancing heat transfer and reaction homogeneity compared to batch reactors.

  • Solvent optimization : Replacing toluene with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-methyl-3-phenylpicolinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions of substituted pyridine precursors. For example, methyl picolinate derivatives are often synthesized via nucleophilic substitution or cross-coupling reactions under inert atmospheres. Key parameters include temperature control (e.g., 60–80°C for optimal acetyl group stability ), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst choice (Pd-based catalysts for cross-coupling). Yield optimization may require iterative adjustment of stoichiometry and reaction time. Purity can be verified via HPLC or GC-MS, referencing protocols for analogous compounds like Methyl 6-bromo-3-(trifluoromethyl)picolinate .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl and phenyl groups at positions 6 and 3, respectively). Compare with data for Methyl 6-acetyl-3-methyl-4-phenylpicolinate .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected m/z ~241.3 for C14_{14}H13_{13}NO2_2).
  • X-ray Crystallography : For solid-state structure determination, if single crystals are obtainable.
  • Thermal Analysis : DSC/TGA to assess melting points and thermal stability, as demonstrated for Methyl 3-hydroxy-6-(trifluoromethyl)picolinate .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard guidelines for structurally similar compounds:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and eye protection.
  • Ventilation : Use fume hoods to minimize inhalation risks, as advised for Methyl 3-amino-6-methoxypicolinate .
  • Storage : Store at room temperature in airtight containers, avoiding moisture and light, per protocols for Methyl 6-bromo-3-chloropicolinate .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using software like Gaussian or ORCA to predict electrophilic/nucleophilic sites. Compare with Methyl 3-hydroxy-6-(trifluoromethyl)picolinate’s electronic profiles .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with in vitro assays, as outlined in medicinal chemistry research guidelines .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Correlation : Cross-validate NMR, IR, and MS data. For example, discrepancies in aromatic proton signals may arise from dynamic effects; variable-temperature NMR can clarify .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled analogs to resolve overlapping peaks, as applied in studies of Methyl 6-chloro-3-(trifluoromethyl)picolinate .

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50_{50} values. Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) per medicinal chemistry standards .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Dose-response curves should span 0.1–100 µM, referencing protocols for 6-Hydroxy-3-methylpicolinic acid .

Q. What advanced purification techniques improve scalability for this compound in multi-gram syntheses?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance reproducibility and yield, as demonstrated for Methyl 3-hydroxy-6-(trifluoromethyl)picolinate .
  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation. Compare retention times with small-scale runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.